4-Acetyl-N-(4-methoxybenzylidene)aniline
Overview
Description
4-Acetyl-N-(4-methoxybenzylidene)aniline , also known by its chemical formula C₁₆H₁₅NO₂ , is a compound with intriguing properties. Its systematic name is 1-(4-(((4-Methoxyphenyl)methylene)amino)phenyl)ethanone . The molecular weight of this compound is approximately 253.30 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a central aniline moiety (phenylamine) with an acetyl group (ethanone) attached at one end and a methoxybenzylidene group at the other. The methylene bridge between the aniline and benzaldehyde portions forms a double bond, creating a conjugated system. The molecular formula is represented as CH₃OC₆H₄CH=NC₆H₄COCH₃ .
Chemical Reactions Analysis
4-Acetyl-N-(4-methoxybenzylidene)aniline can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity is influenced by the electron-donating methoxy group and the conjugated system. Further studies are needed to explore its behavior under different reaction conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Batista et al. (2017) described the synthesis and characterization of 4-Acetyl-N-(4-methoxybenzylidene)aniline, emphasizing its stability and drug-like properties in its gaseous form. It shows potential as a nonsteroidal anti-inflammatory agent and for treating various conditions such as dementia, sleep disorders, alcohol dependence, and psychosis. Additionally, it acts as a low gap semiconductor, absorbing electromagnetic radiations with energy greater than ∼0.9 eV (Batista et al., 2017).
Antimicrobial Activity
- Subi et al. (2022) focused on the antimicrobial activity of a related compound, 4-Methoxy-N-(nitrobenzylidene)-aniline. This study includes in vitro antimicrobial tests against organisms like Aspergillus niger and Staphylococcus aureus, demonstrating significant antimicrobial properties (Subi et al., 2022).
Chemical Reactivity and Structural Analysis
- Mago, Sandhu, and Wakefield (1977) conducted a study on the electronic effects and chemical shifts of N-(4-methoxybenzylidene)anilines, providing insights into the compound's chemical reactivity and structural characteristics (Mago, Sandhu, & Wakefield, 1977).
Crystal Quality Evaluation
- Sasaki et al. (2022) evaluated the crystal quality of N-(4-methoxybenzylidene) aniline using Terahertz (THz) laser spectroscopy. This study is significant for understanding the compound's physical properties and potential applications in crystallography (Sasaki et al., 2022).
Corrosion Inhibition
- Desai et al. (1986) explored the use of Schiff bases, including aniline N-(p-methoxybenzylidene), as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's potential in industrial settings, particularly in corrosion prevention (Desai et al., 1986).
Polymer Application
- Liu, Chen, and Wang (1995) synthesized liquid crystals, including 4-Butyl-N-(4-methoxybenzylidene)aniline (MBBA), for use in polymer dispersed liquid crystal (PDLC) films. These films have applications in electrooptical devices and display technologies (Liu, Chen, & Wang, 1995).
Plant Growth Regulator Activity
- Gorokhov et al. (2019) reported on the plant growth regulator activity of compounds including 2-hydroxybenzylidene-4-[(aza, thio)xanthenyl]anilines, indicating potential agricultural applications (Gorokhov et al., 2019).
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVIRZMEMSQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554803 | |
Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-(4-methoxybenzylidene)aniline | |
CAS RN |
23596-02-3 | |
Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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